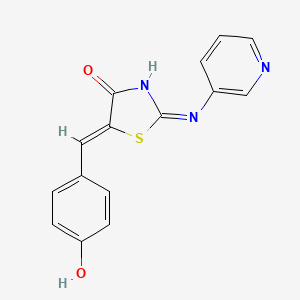![molecular formula C15H22BrNO2 B6121068 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B6121068.png)
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. AG-1478 is a potent inhibitor of EGFR and has been used extensively in scientific research to study the role of EGFR in various physiological and pathological processes.
Mechanism of Action
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol binds to the ATP-binding site of EGFR, inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell growth and differentiation. By inhibiting EGFR, this compound can inhibit the growth of cancer cells that overexpress EGFR.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of cancer cells that overexpress EGFR, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to promote wound healing and neuroprotection.
Advantages and Limitations for Lab Experiments
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various physiological and pathological processes. It has been extensively used in scientific research and has a well-established safety profile. However, this compound has some limitations. It is not effective against all EGFR mutants and may have off-target effects in some experimental systems.
Future Directions
There are several future directions for the use of 4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol in scientific research. One area of interest is the development of new cancer treatments that target EGFR. This compound may also be useful in the study of other receptor tyrosine kinases that are involved in the regulation of cell growth and differentiation. Additionally, this compound may be useful in the study of wound healing and neuroprotection. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol can be synthesized using a multi-step process. The synthesis starts with the reaction of 2,6-dibromo-4-methoxyphenol with propylamine to give 2,6-dibromo-4-{[(propylamino)methyl]oxy}phenol. This compound is then reacted with cyclopropylmethyl bromide to give 2,6-dibromo-4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol. Finally, the bromine atoms are replaced with a methoxy group using sodium methoxide to give this compound.
Scientific Research Applications
4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol has been used extensively in scientific research to study the role of EGFR in various physiological and pathological processes. It has been shown to inhibit the growth of cancer cells that overexpress EGFR, making it a potential therapeutic agent for the treatment of cancer. This compound has also been used to study the role of EGFR in wound healing, angiogenesis, and neuroprotection.
properties
IUPAC Name |
4-bromo-2-[[cyclopropylmethyl(propyl)amino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-3-6-17(9-11-4-5-11)10-12-7-13(16)8-14(19-2)15(12)18/h7-8,11,18H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOZCVIYHWQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)

![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-3-phenylpropanoic acid](/img/structure/B6120999.png)
![4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile](/img/structure/B6121004.png)
![2-[2-({4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6121008.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121013.png)
![3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B6121015.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B6121016.png)
![1-(methoxyacetyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6121031.png)
![4-(N,N-diethylglycyl)-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B6121037.png)
![methyl 4-({[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6121043.png)
![1-tert-butyl-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6121050.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B6121055.png)
![N-[(2-chlorophenyl)sulfonyl]-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B6121067.png)